molecular formula C21H23N3O6S B1666226 3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide CAS No. 752239-85-3

3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide

Cat. No. B1666226
M. Wt: 445.5 g/mol
InChI Key: RIIDAVMUCMIWKP-AWEZNQCLSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

AZD-6370 is a glucokinase activator potentially for the treatment of type 2 diabetes. AZD6370 decreases fasting and postprandial glucose in type 2 diabetes mellitus patients with effects influenced by dosing regimen and food. AZD6370 and AZD1656 do not affect the central counterregulatory response to hypoglycemia in healthy males.

Scientific Research Applications

Cardiac Electrophysiological Activity

Research has identified compounds structurally similar to 3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide, which exhibit potent cardiac electrophysiological activity. These compounds are comparable to known class III agents in their in vitro and in vivo efficacy in models of reentrant arrhythmias, suggesting potential therapeutic applications in cardiac disorders (Morgan et al., 1990).

Imaging in Cancer Research

In cancer research, derivatives of similar compounds have been synthesized for use in positron emission tomography (PET) imaging. These agents target specific mutations in cancers, such as the B-Raf(V600E) mutation, indicating their potential in diagnostic imaging and cancer treatment (Wang et al., 2013).

Antibacterial and Antifungal Applications

Compounds with structural similarities have shown promising antibacterial and antifungal activities. These include derivatives synthesized for their efficacy against various bacterial and fungal strains, highlighting their potential as antimicrobials (Patel & Dhameliya, 2010).

Glucokinase Activation for Diabetes Treatment

In the field of diabetes treatment, related compounds have been developed as glucokinase activators. These activators show significant potential in lowering blood glucose levels and improving glucose tolerance, suggesting their application in the management of type 2 diabetes (Park et al., 2014).

Synthesis of Novel Heterocyclic Compounds

Several studies have focused on the synthesis of novel heterocyclic compounds using structural analogs. These compounds are significant in pharmaceutical research, offering potential applications in the development of new therapeutic agents (Fadda et al., 2012).

properties

CAS RN

752239-85-3

Product Name

3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide

Molecular Formula

C21H23N3O6S

Molecular Weight

445.5 g/mol

IUPAC Name

3-[(2S)-1-hydroxypropan-2-yl]oxy-N-(1-methylpyrazol-3-yl)-5-(4-methylsulfonylphenoxy)benzamide

InChI

InChI=1S/C21H23N3O6S/c1-14(13-25)29-17-10-15(21(26)22-20-8-9-24(2)23-20)11-18(12-17)30-16-4-6-19(7-5-16)31(3,27)28/h4-12,14,25H,13H2,1-3H3,(H,22,23,26)/t14-/m0/s1

InChI Key

RIIDAVMUCMIWKP-AWEZNQCLSA-N

Isomeric SMILES

C[C@@H](CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C

SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C

Canonical SMILES

CC(CO)OC1=CC(=CC(=C1)OC2=CC=C(C=C2)S(=O)(=O)C)C(=O)NC3=NN(C=C3)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

AZD-6370;  AZD 6370;  AZD6370.

Origin of Product

United States

Synthesis routes and methods

Procedure details

Name
CC(COC(C)(C)C)Oc1cc(Oc2ccc(S(C)(=O)=O)cc2)cc(C(=O)Nc2ccn(C)n2)c1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Cl
Name
CC(CO)Oc1cc(Oc2ccc(S(C)(=O)=O)cc2)cc(C(=O)Nc2ccn(C)n2)c1

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Reactant of Route 2
Reactant of Route 2
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Reactant of Route 3
Reactant of Route 3
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Reactant of Route 4
Reactant of Route 4
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Reactant of Route 5
Reactant of Route 5
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide
Reactant of Route 6
Reactant of Route 6
3-(((1S)-2-Hydroxy-1-methylethyl)oxy)-N-(1-methyl-1H-pyrazol-3-yl)-5-(4-(methylsulfonyl)phenoxy)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.